molecular formula C25H22N4O4S B11213054 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

Cat. No.: B11213054
M. Wt: 474.5 g/mol
InChI Key: DCEJPURIDRHNOK-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core, an oxadiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies:

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylphenyl)-1H-pyrimidine-2,4-dione: A simpler analog with a similar core structure but lacking the oxadiazole ring and additional substituents.

    1-(4-(propan-2-yloxy)phenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: Another analog with the thieno[3,2-d]pyrimidine core and propan-2-yloxyphenyl group but without the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring and the specific arrangement of substituents in 3-(3-methylphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione confer unique properties that distinguish it from similar compounds

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-15(2)32-19-9-7-17(8-10-19)23-26-21(33-27-23)14-28-20-11-12-34-22(20)24(30)29(25(28)31)18-6-4-5-16(3)13-18/h4-13,15H,14H2,1-3H3

InChI Key

DCEJPURIDRHNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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